5-(4-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene-1,3-dicarboxylic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzamido)benzene-1,3-dicarboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with benzene-1,3-dicarboxylic acid in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene-1,3-dicarboxylic acid derivatives.
Scientific Research Applications
5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as bacterial Mur ligases. These enzymes play a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other benzenedicarboxylic acid derivatives and contributes to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-1-8(2-4-11)13(18)17-12-6-9(14(19)20)5-10(7-12)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIYBTVPZNALLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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